3-(3-Fluorophenyl)propan-1-OL

Description

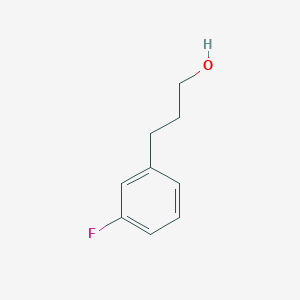

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWCHEGRBQAVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565822 | |

| Record name | 3-(3-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156868-83-6 | |

| Record name | 3-(3-Fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-(3-Fluorophenyl)propan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluorophenyl)propan-1-ol is a key structural motif and a valuable building block in the synthesis of pharmacologically active molecules.[1] Its utility stems from the presence of the metabolically stable fluorine atom on the phenyl ring and a reactive primary alcohol functionality, which allows for diverse downstream chemical modifications. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, offering field-proven insights into methodological choices, reaction mechanisms, and practical execution. We will explore three robust and versatile strategies: the reduction of 3-(3-fluorophenyl)propanoic acid derivatives, Grignard-based carbon-carbon bond formation, and a multi-step synthesis originating from 3-fluorobenzaldehyde. Each section includes a discussion of the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific laboratory context and scale.

Pathway I: Reduction of 3-(3-Fluorophenyl)propanoic Acid and its Esters

The reduction of carboxylic acids and their corresponding esters is one of the most direct and reliable methods for preparing primary alcohols. This pathway's efficiency is primarily dictated by the choice of the reducing agent and the nature of the carbonyl substrate.

Scientific Rationale & Mechanistic Insight

Carboxylic acids and esters are less reactive towards nucleophiles than aldehydes or ketones. Therefore, powerful hydride-donating reagents are required for their reduction. Lithium aluminum hydride (LiAlH₄) is the archetypal reagent for this transformation, capable of reducing both functional groups efficiently. The mechanism involves the initial formation of an aluminum alkoxide intermediate, which is then hydrolyzed during aqueous workup to yield the final alcohol.

In contrast, sodium borohydride (NaBH₄) is a much milder reducing agent. It is generally incapable of reducing carboxylic acids and reacts very slowly with esters under standard conditions.[2] This difference in reactivity allows for selective reductions in multifunctional molecules but makes it less suitable for this specific transformation unless reaction conditions are modified (e.g., by using additives like LiCl or performing the reaction at high temperatures). For the synthesis of this compound, LiAlH₄ offers a more vigorous and dependable route.

Experimental Protocol: LiAlH₄ Reduction of Ethyl 3-(3-fluorophenyl)propanoate

This protocol details the reduction of the ethyl ester, which is often preferred over the free acid due to its better solubility in ethereal solvents used for LiAlH₄ reactions.

Step 1: Reaction Setup

-

A 500 mL three-necked, round-bottomed flask is oven-dried and assembled hot with a reflux condenser, a nitrogen inlet, and a dropping funnel. The system is allowed to cool to room temperature under a gentle stream of dry nitrogen.

-

Lithium aluminum hydride (LiAlH₄) (e.g., 5.0 g, 132 mmol) is carefully weighed and transferred to the flask under the nitrogen atmosphere.

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (200 mL) is added to the flask via a cannula to create a slurry. The slurry is stirred gently.

Step 2: Addition of Ester

-

Ethyl 3-(3-fluorophenyl)propanoate (e.g., 20.0 g, 101 mmol) is dissolved in 50 mL of anhydrous THF.

-

This solution is added dropwise to the stirred LiAlH₄ slurry via the dropping funnel over a period of 60-90 minutes. The flask should be cooled in an ice bath to maintain the temperature between 0-10 °C, as the reaction is highly exothermic.

Step 3: Reaction and Quenching

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is then carefully quenched. The flask is cooled again to 0 °C, and water (5 mL) is added dropwise with extreme caution to decompose the excess LiAlH₄. This is followed by the slow addition of 15% aqueous sodium hydroxide solution (5 mL) and finally, more water (15 mL). This sequence (known as the Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

Step 4: Isolation and Purification

-

The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with additional THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil.

Pathway Visualization

Caption: Reduction of an ester to a primary alcohol via a hydride reagent.

Pathway II: Grignard Reaction with Ethylene Oxide

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[3] This pathway constructs the three-carbon chain of the target molecule by reacting a phenylmagnesium halide with a two-carbon electrophile, ethylene oxide.

Scientific Rationale & Mechanistic Insight

The synthesis begins with the preparation of the Grignard reagent, 3-fluorophenylmagnesium bromide, from 3-fluorobromobenzene and magnesium metal in an anhydrous ether solvent. This organometallic species acts as a potent nucleophile, effectively a source of a 3-fluorophenyl carbanion.[3]

Ethylene oxide, a strained three-membered ring, serves as the electrophile. The nucleophilic attack of the Grignard reagent occurs at one of the carbon atoms of the epoxide, leading to the opening of the ring. This step is regioselective and forms a new carbon-carbon bond, extending the chain by two carbons. The initial product is a magnesium alkoxide, which, upon acidic workup, is protonated to furnish the desired this compound. The most critical aspect of this entire sequence is the rigorous exclusion of water and other protic sources, which would instantly quench the Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reagent

Step 1: Preparation of the Grignard Reagent

-

All glassware must be scrupulously dried in an oven overnight and assembled while hot under a nitrogen atmosphere.

-

Magnesium turnings (e.g., 3.0 g, 123 mmol) are placed in a three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of 3-fluorobromobenzene (e.g., 20.0 g, 114 mmol) in 100 mL of anhydrous THF is prepared. A small portion (~10 mL) is added to the magnesium. The reaction is initiated, often evidenced by bubbling and a slight exotherm. Gentle heating may be required.

-

Once the reaction begins, the remaining 3-fluorobromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After addition, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

-

The flask containing the Grignard reagent is cooled to 0 °C in an ice-salt bath.

-

Ethylene oxide (which is a gas at room temperature) is condensed at a low temperature (-78 °C, dry ice/acetone bath) and a specific volume (e.g., ~7 mL, ~140 mmol) is measured out. It is then dissolved in cold, anhydrous THF (50 mL).

-

This cold solution of ethylene oxide is added slowly and carefully to the stirred Grignard reagent, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

Step 3: Workup and Purification

-

The reaction is quenched by slowly pouring the mixture onto crushed ice containing aqueous ammonium chloride (NH₄Cl) solution.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Pathway Visualization

Caption: Grignard pathway involving C-C bond formation with ethylene oxide.

Pathway III: Synthesis from 3-Fluorobenzaldehyde

Starting from a simple, commercially available aldehyde offers flexibility and access to powerful olefination and reduction chemistries.[4][5][6][7] This pathway involves a two-step sequence: a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form a C=C double bond, followed by catalytic hydrogenation to reduce both the alkene and any other reducible group to afford the final saturated alcohol. A similar pathway is employed in the synthesis of related pharmaceutical intermediates.[8]

Scientific Rationale & Mechanistic Insight

Step A: Olefination. The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene. For this synthesis, reacting 3-fluorobenzaldehyde with (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) would yield ethyl 3-(3-fluorophenyl)acrylate. The HWE reaction is a popular alternative that uses a phosphonate carbanion and often provides better yields and easier purification, as the phosphate byproduct is water-soluble.

Step B: Catalytic Hydrogenation. The unsaturated ester produced in the first step possesses two reducible functional groups: the carbon-carbon double bond and the ester carbonyl. Catalytic hydrogenation is an excellent method for reducing the C=C bond. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere selectively reduces the alkene, leaving the ester intact.[9] This would produce ethyl 3-(3-fluorophenyl)propanoate, which could then be reduced to the target alcohol as described in Pathway I.

Alternatively, a more forcing set of hydrogenation conditions or a different catalyst, such as copper chromite, could potentially reduce both the alkene and the ester in a single step.[10] However, a two-step approach (hydrogenation followed by LiAlH₄ reduction) often provides better control and higher overall yields.

Experimental Protocol: HWE and Sequential Reduction

Step 1: Horner-Wadsworth-Emmons Reaction

-

In a flask under nitrogen, sodium hydride (NaH, 60% dispersion in mineral oil, e.g., 4.8 g, 120 mmol) is washed with anhydrous hexanes to remove the oil, and then suspended in 150 mL of anhydrous THF.

-

Triethyl phosphonoacetate (e.g., 27.0 g, 120 mmol) is added dropwise to the NaH suspension at 0 °C. The mixture is stirred until hydrogen evolution ceases.

-

A solution of 3-fluorobenzaldehyde (e.g., 12.4 g, 100 mmol) in 50 mL of anhydrous THF is then added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product, ethyl (E)-3-(3-fluorophenyl)acrylate, is purified by column chromatography.

Step 2: Catalytic Hydrogenation of the Alkene

-

The purified unsaturated ester from the previous step is dissolved in ethanol or ethyl acetate in a hydrogenation vessel.

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) is added to the solution.

-

The vessel is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator) and the atmosphere is purged with hydrogen.

-

The mixture is stirred vigorously under a hydrogen atmosphere (1-3 atm) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give ethyl 3-(3-fluorophenyl)propanoate.

Step 3: Reduction of the Ester

-

The resulting saturated ester is then reduced to this compound using the LiAlH₄ protocol described in Pathway I (Section 1.2).

Pathway Visualization

Caption: Multi-step synthesis from an aldehyde via olefination and reduction.

Comparative Analysis and Conclusion

The optimal synthetic route to this compound depends heavily on the specific needs of the research program, including scale, cost, available starting materials, and equipment.

| Pathway | Starting Material | Key Reagents | Pros | Cons |

| I: Reduction | 3-(3-Fluorophenyl)propanoic acid or its ester | LiAlH₄ | High yield, reliable, straightforward. | Requires potent, pyrophoric hydride reagent; starting materials may require synthesis. |

| II: Grignard | 3-Fluorobromobenzene | Mg, Ethylene Oxide | Excellent for C-C bond formation; builds complexity quickly. | Requires strictly anhydrous conditions; ethylene oxide is a hazardous gas. |

| III: From Aldehyde | 3-Fluorobenzaldehyde | Phosphonate reagent, H₂, Pd/C, LiAlH₄ | Versatile; starts from a cheap, common material. | Multi-step process, potentially lowering overall yield; involves multiple purifications. |

References

- Grignard Synthesis of Triphenylmethanol. (n.d.). Department of Chemistry, University of Rochester.

- MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules.

- Google Patents. (2016). CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.

- Wikipedia. (n.d.). Fluorobenzaldehyde.

- SYNTHETIKA. (n.d.). 3-Fluorobenzaldehyde.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).

- University of Colorado Boulder. (n.d.). Preparation of Triphenylmethanol by Grignard Reaction.

- Otto Chemie Pvt. Ltd. (n.d.). 3-Fluorobenzaldehyde, 97%.

- ResearchGate. (n.d.). The 3-phenylpropanol biosynthetic pathways.

- Embibe. (n.d.). Ethyl propanoate on reduction with LiAlH4 yields.

- Organic Syntheses. (n.d.). 3-phenyl-1-propanol.

- PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.

- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. National Center for Biotechnology Information.

- ResearchGate. (2012). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.

- PubMed Central. (2019). Synthetic biology strategies for microbial biosynthesis of plant natural products.

- Canadian Center of Science and Education. (2012). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. International Journal of Chemistry.

- Organic Chemistry Portal. (2007). Pd/P(t-Bu)3: A Mild Catalyst for Selective Reduction of Alkenes under Transfer-Hydrogenation Conditions.

- Sarthaks eConnect. (2021). How are the following compounds prepared using Grignard reagent.

- PubMed Central. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.

- StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast.

- Filo. (n.d.). Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in methanol?.

Sources

- 1. This compound | C9H11FO | CID 14943416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Which is the reduction product of ethyl 3-oxobutanoate with NaBH4 in meth.. [askfilo.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Fluorobenzaldehyde Fluorobenzaldehyde Pure - SYNTHETIKA [synthetikaeu.com]

- 6. Sigma Aldrich 3-Fluorobenzaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. 3-Fluorobenzaldehyde, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 8. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]

- 9. Pd/P(t-Bu)3: A Mild Catalyst for Selective Reduction of Alkenes under Transfer-Hydrogenation Conditions [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

3-(3-Fluorophenyl)propan-1-OL CAS number and molecular structure

An In-Depth Technical Guide to 3-(3-Fluorophenyl)propan-1-ol

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of lead compounds. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a valuable and versatile building block in this context. Its structure, featuring a fluorinated aromatic ring connected to a flexible three-carbon aliphatic chain terminating in a primary alcohol, presents a rich platform for synthetic elaboration. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, characterization, potential applications, and safety considerations, offering a foundational understanding for its effective utilization in the laboratory.

Section 1: Compound Identification and Properties

A precise understanding of a compound's identity and physicochemical properties is paramount for its successful application in research and synthesis. This section provides the core identification data for this compound.

Key Identifiers

The following table summarizes the essential identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 156868-83-6 | [1] |

| Molecular Formula | C₉H₁₁FO | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | [1] |

| InChIKey | VXWCHEGRBQAVQL-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)F)CCCO | [1] |

Molecular Structure

The molecular structure of this compound is depicted below. The structure consists of a benzene ring substituted with a fluorine atom at the meta position, and a propan-1-ol chain.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 154.18 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 68 - 71 °C @ 0.4 mmHg (for 3-[3-(Trifluoromethyl)phenyl]propanol) | [2] |

| Density | 1.1 g/cm³ @ 20 °C (for 3-[3-(Trifluoromethyl)phenyl]propanol) | [2] |

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route involves a two-step process starting from 3-fluorobenzaldehyde, leveraging a Wittig reaction followed by catalytic hydrogenation. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of these reaction types.

Proposed Synthetic Workflow

The diagram below illustrates a proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Synthesis

The following protocol details a hypothetical, yet plausible, method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(3-fluorophenyl)acrylate via Horner-Wadsworth-Emmons Reaction

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous tetrahydrofuran (THF) to remove the mineral oil.

-

Ylide Formation: Add fresh anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction with Aldehyde: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, add a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to this compound

-

Reaction Setup: Dissolve the purified ethyl 3-(3-fluorophenyl)acrylate from Step 1 in ethanol in a hydrogenation flask.

-

Catalyst Addition: Add palladium on carbon (10 wt. %, 5 mol %) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and by TLC.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

-

Final Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation to yield this compound as a colorless liquid.

Section 3: Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be confirmed using standard spectroscopic techniques. Below are the predicted NMR spectral data based on the compound's structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm, integrating to 4H. The fluorine coupling will contribute to the complexity of these signals.

-

Methylene Protons adjacent to Oxygen (-CH₂-OH): A triplet at approximately δ 3.7 ppm, integrating to 2H, due to coupling with the adjacent methylene group.

-

Methylene Protons adjacent to the Aromatic Ring (Ar-CH₂-): A triplet at approximately δ 2.7 ppm, integrating to 2H, due to coupling with the adjacent methylene group.

-

Central Methylene Protons (-CH₂-): A multiplet (likely a quintet or triplet of triplets) around δ 1.9 ppm, integrating to 2H, due to coupling with the two adjacent methylene groups.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 1.0-5.0 ppm. This peak will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Multiple signals are expected in the δ 110-165 ppm region. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

Carbon adjacent to Oxygen (-CH₂-OH): A signal around δ 62 ppm.

-

Carbon adjacent to the Aromatic Ring (Ar-CH₂-): A signal around δ 34 ppm.

-

Central Carbon (-CH₂-): A signal around δ 31 ppm.

Section 4: Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of both a nucleophilic hydroxyl group and a fluorinated aromatic ring allows for a wide range of chemical transformations.

-

Pharmaceutical Intermediates: Phenylpropanol derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the structurally related 3-(3-trifluoromethylphenyl)propanol is a key intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism.[3][4] Similarly, other fluorinated phenylpropanols serve as chiral building blocks for drugs like the antiemetic Aprepitant.[5] This precedents strongly suggest the utility of this compound in accessing novel therapeutic agents.

-

Enhancement of Pharmacological Properties: The introduction of a fluorine atom can significantly improve a drug candidate's properties.[5] It can block metabolic oxidation at the site of fluorination, thereby increasing the drug's half-life. Fluorine can also alter the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.

-

Fragrance Industry: Some phenylpropanol derivatives are used in the fragrance industry due to their characteristic odors.[6] While the specific olfactory properties of this compound are not widely documented, it could be explored as a precursor for novel fragrance compounds.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for similar chemical compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[2][7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][8] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

-

Fire Safety: While not highly flammable, keep away from heat, sparks, and open flames. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important building block for chemical synthesis, particularly within the realm of drug discovery and development. Its straightforward synthesis, combined with the advantageous properties conferred by the fluorine substituent, makes it an attractive starting material for the creation of novel compounds with potentially enhanced pharmacological profiles. This guide has provided a foundational overview of its chemical properties, a plausible synthetic route, expected characterization data, and essential safety information to facilitate its use by researchers and scientists. As the demand for more effective and safer pharmaceuticals continues to grow, the role of versatile fluorinated intermediates like this compound is set to become increasingly significant.

References

- PubChem. This compound | C9H11FO | CID 14943416. [Link]

- LookChem. Cas 701-38-2, 1-(3-FLUOROPHENYL)PROPAN-1-OL. [Link]

- PubChem. 1-(3-Fluorophenyl)propan-1-ol | C9H11FO | CID 20642621. [Link]

- Google Patents. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.

- MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. [Link]

Sources

- 1. This compound | C9H11FO | CID 14943416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cas 701-38-2,1-(3-FLUOROPHENYL)PROPAN-1-OL | lookchem [lookchem.com]

- 7. actylislab.com [actylislab.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile of 3-(3-Fluorophenyl)propan-1-ol: A Theoretical and Practical Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Fluorophenyl)propan-1-ol, a key intermediate in various synthetic pathways. Due to the scarcity of published empirical data for this specific compound, this document focuses on establishing a robust framework for both predicting and experimentally determining its solubility in a range of organic solvents. We will explore the underlying physicochemical principles, introduce predictive models such as Hansen Solubility Parameters (HSP), and provide a detailed, self-validating experimental protocol for accurate solubility measurement using the isothermal shake-flask method coupled with UV-Vis spectroscopy. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector.

Introduction: The Physicochemical Landscape

This compound (C₉H₁₁FO, Molar Mass: 154.18 g/mol ) is an aromatic alcohol whose structure dictates its solubility behavior.[1] The molecule possesses a dual nature: a polar hydroxyl (-OH) group capable of forming strong hydrogen bonds, and a moderately nonpolar fluorophenylpropyl backbone. This amphiphilic character suggests a nuanced solubility profile, with expected miscibility in polar protic and aprotic solvents, and diminishing solubility in nonpolar solvents.

Understanding this profile is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reagents remain in a single phase for optimal reaction kinetics.

-

Crystallization & Purification: Designing effective crystallization processes by identifying suitable solvent/anti-solvent systems.

-

Formulation Development: Providing foundational data for developing stable and bioavailable dosage forms.

This guide follows a logical progression from theory and prediction to empirical verification, providing the necessary tools to comprehensively map the solubility of this compound.

Caption: Step-by-step workflow for the shake-flask method.

Step-by-Step Methodology:

-

Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of the selected solvent. Add an excess amount of this compound to each vial, ensuring a visible solid phase remains. The use of excess solid is critical to guarantee that a saturated solution is formed. [2]2. Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical; preliminary kinetic studies should be performed to determine the minimum time required. [2]3. Phase Separation: After agitation, allow the vials to rest in the same temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. The filtration step removes fine particulates that could falsely elevate the measured concentration. [3]5. Gravimetric and Dilution: Weigh the filtered sample to determine the mass, and then dilute it accurately with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples to determine the concentration of this compound.

Analytical Method: UV-Vis Spectroscopy

Given the aromatic nature of this compound, UV-Vis spectroscopy is a rapid and reliable method for quantification. [4][5][6] Protocol for UV-Vis Analysis:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This maximizes sensitivity and minimizes the impact of minor fluctuations.

-

Prepare Calibration Standards: Create a series of at least five standard solutions of known concentrations of this compound in the relevant solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting curve should be linear (R² > 0.995) and pass through the origin, confirming adherence to the Beer-Lambert law.

-

Measure Sample Absorbance: Measure the absorbance of the diluted, filtered samples from the solubility experiment.

-

Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 2: Experimental Solubility Data Template for this compound at 25°C

| Solvent | Solvent Type | Polarity Index¹ | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| n-Hexane | Nonpolar | 0.1 | [Experimental Data] | [Calculated Data] |

| Toluene | Aromatic | 2.4 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Halogenated | 3.1 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Ester | 4.4 | [Experimental Data] | [Calculated Data] |

| Acetone | Ketone | 5.1 | [Experimental Data] | [Calculated Data] |

| 2-Propanol | Polar Protic | 3.9 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Nitrile | 5.8 | [Experimental Data] | [Calculated Data] |

| Methanol | Polar Protic | 5.1 | [Experimental Data] | [Calculated Data] |

| Water | Polar Protic | 10.2 | [Experimental Data] | [Calculated Data] |

¹Polarity Index is a relative measure; values are approximate and may vary slightly by source.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 3-Phenyl-1-propanol and n-Propanol suggest the following precautions: [7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Solvent Hazards: All organic solvents used are flammable and pose their own specific health risks. Consult the SDS for each solvent before use and handle with appropriate care, away from ignition sources. [7][10]

Conclusion

This guide provides a comprehensive framework for understanding, predicting, and accurately measuring the solubility of this compound in organic solvents. By integrating theoretical principles with a robust, detailed experimental protocol, researchers can generate the high-quality, reliable data essential for process development, formulation, and regulatory submissions. The methodologies described herein are designed to ensure scientific integrity and provide a clear path for characterizing this and other critical chemical intermediates in the pharmaceutical pipeline.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14943416, this compound.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- Education.com. (2024). Testing the Solubility of Common Liquid Solvents.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities.

- ResearchGate. (n.d.). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical properties.

- Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.

- Pirika. (2022). Hansen solubility parameters.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. actylislab.com [actylislab.com]

1H NMR and 13C NMR spectra of 3-(3-Fluorophenyl)propan-1-OL

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(3-Fluorophenyl)propan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction and interpretation of the NMR spectra, emphasizing the unique spectral signatures introduced by the fluorine atom. Key features, including chemical shifts, spin-spin coupling, and through-bond carbon-fluorine (C-F) couplings, are discussed in detail. The guide also presents a validated experimental protocol for data acquisition and provides visualizations to clarify structural assignments and analytical workflows, serving as an essential reference for the structural elucidation of fluorinated aromatic compounds.

Introduction

This compound is an organic compound featuring a fluorinated aromatic ring connected to a propanol aliphatic chain. The presence of fluorine, a highly electronegative and NMR-active nucleus (¹⁹F, spin ½, 100% natural abundance), makes this molecule particularly interesting from a spectroscopic standpoint.[1] Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural characterization is paramount.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. While ¹H NMR provides information about the proton environments, ¹³C NMR, especially when dealing with fluorinated compounds, offers deeper insights through the observation of carbon-fluorine coupling constants (J-coupling).[2][3] These couplings, which are transmitted through covalent bonds, provide definitive evidence of the fluorine atom's position on the aromatic ring.

This guide will first outline the molecular structure with a clear atom-numbering system. It will then present a standard experimental protocol for acquiring high-quality NMR data. The core of the document is a detailed, signal-by-signal analysis of both the ¹H and ¹³C NMR spectra, explaining the rationale behind the predicted chemical shifts and splitting patterns.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms in this compound are numbered as shown in the diagram below. This convention will be used throughout the guide for all spectral assignments.

Experimental Protocol: NMR Data Acquisition

The reliability of NMR data hinges on a carefully executed experimental procedure. The following protocol describes a standard method for acquiring high-resolution ¹H and ¹³C NMR spectra.

A. Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this type of molecule due to its excellent dissolving power for many organic compounds and its relatively simple residual solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.[4][5]

-

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

B. Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, particularly for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard single-pulse with proton broadband decoupling (e.g., zgpg30).[6] This technique simplifies the spectrum by collapsing all C-H splittings into singlets, making each unique carbon appear as a single line (unless coupled to fluorine).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 256-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

C. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H; δ ≈ 77.16 ppm for ¹³C) can be used for referencing.[7]

-

Integration and Peak Picking: Integrate all signals in the ¹H spectrum. Pick all peaks in both ¹H and ¹³C spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic chain protons, the aromatic protons, and the hydroxyl proton.

Signal-by-Signal Assignment:

-

Hydroxyl Proton (OH):

-

Chemical Shift (δ): This signal is highly variable (typically δ 1.5-4.0 ppm) and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to rapid chemical exchange with trace amounts of water.[5] This exchange can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the OH signal.

-

Integration: 1H.

-

Multiplicity: Broad singlet.

-

-

Methylene Protons at C1 (-CH₂OH):

-

Chemical Shift (δ): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded. The expected chemical shift is around δ 3.7 ppm. For comparison, the corresponding protons in propan-1-ol appear at ~3.6 ppm.[8]

-

Integration: 2H.

-

Multiplicity: Triplet. These protons are coupled to the two adjacent protons on C2 (n+1 = 2+1 = 3).

-

-

Methylene Protons at C2 (-CH₂-):

-

Chemical Shift (δ): These protons are situated between two other methylene groups. They are less deshielded than the C1 protons. An expected chemical shift is around δ 1.9 ppm.

-

Integration: 2H.

-

Multiplicity: Quintet (or multiplet). These protons are coupled to the two protons on C1 and the two protons on C3, resulting in a more complex pattern that often appears as a quintet.

-

-

Methylene Protons at C3 (Ar-CH₂-):

-

Chemical Shift (δ): These are benzylic protons, adjacent to the aromatic ring. The ring's magnetic anisotropy deshields them, placing their signal around δ 2.7 ppm.[9]

-

Integration: 2H.

-

Multiplicity: Triplet. They are coupled to the two adjacent protons on C2 (n+1 = 2+1 = 3).

-

-

Aromatic Protons (H2', H4', H5', H6'):

-

Chemical Shift (δ): These protons appear in the characteristic aromatic region of δ 6.8-7.3 ppm. The electron-withdrawing effect of fluorine will influence their precise shifts.

-

Integration: 4H total.

-

Multiplicity: The signals will be complex multiplets. H-H coupling (ortho, meta, para) and H-F coupling (ortho, meta, para) will be operative. The proton ortho to fluorine (H2' and H4') and meta to fluorine (H6') will show splitting from the ¹⁹F nucleus. The proton para to fluorine (H5') will also be affected, though likely to a lesser extent. This results in overlapping multiplets that require higher field instruments or 2D NMR techniques for full resolution.

-

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Atom Position | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) |

| OH | 1.5 - 4.0 | 1H | Broad Singlet | - |

| H1 (CH₂) | ~ 3.7 | 2H | Triplet | J(H1,H2) ≈ 6-7 Hz |

| H2 (CH₂) | ~ 1.9 | 2H | Quintet/Multiplet | - |

| H3 (CH₂) | ~ 2.7 | 2H | Triplet | J(H3,H2) ≈ 7-8 Hz |

| Aromatic H | 6.8 - 7.3 | 4H | Multiplet | H-H and H-F couplings |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, nine distinct signals are expected. The most informative feature of this spectrum is the splitting of the aromatic carbon signals due to coupling with the ¹⁹F nucleus.

The Diagnostic Value of Carbon-Fluorine (C-F) Coupling

Unlike C-H coupling, which is typically removed by broadband proton decoupling, C-F coupling is preserved. The magnitude of the coupling constant (JCF) is highly dependent on the number of bonds separating the carbon and fluorine atoms and is a powerful diagnostic tool.[10]

-

¹JCF (one bond): Very large, typically 240-260 Hz.

-

²JCF (two bonds): Smaller, typically 20-30 Hz.

-

³JCF (three bonds): Smaller still, typically 5-10 Hz.

-

⁴JCF (four bonds): Usually small, around 1-3 Hz.[11]

Signal-by-Signal Assignment:

-

Aliphatic Carbons (C1, C2, C3):

-

C1 (-CH₂OH): Attached to oxygen, this carbon is the most deshielded of the aliphatic carbons, expected around δ 62 ppm.[4][12]

-

C2 (-CH₂-): Expected further upfield, around δ 34 ppm.

-

C3 (Ar-CH₂-): Benzylic carbon, expected around δ 31 ppm. A small four-bond coupling to fluorine (⁴JCF) might be observable.

-

-

Aromatic Carbons (C1' to C6'):

-

C3' (C-F): This carbon is directly bonded to fluorine and will exhibit a very large one-bond coupling constant. Its chemical shift will be significantly downfield. Expected as a doublet with ¹JCF ≈ 245 Hz around δ 163 ppm.[10]

-

C2' and C4' (ortho to F): These carbons are two bonds away from fluorine. They will appear as doublets with ²JCF ≈ 20-25 Hz .

-

C1' and C5' (meta to F): These carbons are three bonds away from fluorine. They will appear as doublets with ³JCF ≈ 5-8 Hz .[11]

-

C6' (para to F): This carbon is four bonds away from fluorine and will appear as a doublet (or triplet due to virtual coupling) with a small ⁴JCF ≈ 1-3 Hz .

-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Atom Position | Predicted δ (ppm) | Multiplicity (due to C-F) | Predicted JCF (Hz) |

| C1 | ~ 62 | Singlet | - |

| C2 | ~ 34 | Singlet | - |

| C3 | ~ 31 | Singlet (or narrow doublet) | ⁴JCF ≈ 1-3 Hz |

| C6' | ~ 113 | Doublet | ²JCF ≈ 21 Hz |

| C4' | ~ 115 | Doublet | ²JCF ≈ 21 Hz |

| C2' | ~ 124 | Doublet | ⁴JCF ≈ 3 Hz |

| C5' | ~ 130 | Doublet | ³JCF ≈ 8 Hz |

| C1' | ~ 144 | Doublet | ³JCF ≈ 7 Hz |

| C3' | ~ 163 | Doublet | ¹JCF ≈ 245 Hz |

Workflow for Structural Confirmation

The logical process from sample to confirmed structure involves several key steps, as illustrated below. The crucial step is the correlation of the observed spectral data with the expected patterns, particularly the C-F couplings which confirm the substitution pattern on the aromatic ring.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous method for the structural verification of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the propanol chain and the substituted aromatic ring. More powerfully, the ¹³C NMR spectrum serves as the definitive tool for identifying the fluorine substituent's precise location. The characteristic splitting patterns and magnitudes of the carbon-fluorine coupling constants provide a unique fingerprint, allowing for the confident assignment of the 3-fluoro substitution pattern. This guide provides the foundational knowledge and expected spectral data necessary for researchers to confidently identify this compound and other structurally related fluorinated molecules.

References

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

- ACD/Labs. (2008).

- Chemistry LibreTexts. (2024). 16: Multinuclear NMR.

- Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.

- Royal Society of Chemistry.

- Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Scientific Diagram].

- Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum.

- 13C NMR of 1-Propanol. (n.d.).

- PubMed. (n.d.). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Nuclear Magnetic Resonance Spectroscopy. (2023).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Fluorine NMR. (n.d.).

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Sigma-Aldrich. (n.d.). NMR Solvents Brochure.

- Weizmann Institute of Science. (n.d.). 19Flourine NMR.

- ChemicalBook. (n.d.). 1-Propanol(71-23-8) 1H NMR spectrum.

- PubChem. (n.d.). This compound.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- MDPI. (n.d.).

- YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0030652).

- SpectraBase. (n.d.). 3-Fluorophenylboronic acid - Optional[19F NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 3-Phenyl-1-propanol(122-97-4) 1H NMR spectrum.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- NMR Chart. (n.d.).

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

- ACS Publications. (2026).

- YouTube. (2019). Carbon-13 NMR Spectroscopy.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. (n.d.).

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. chem.washington.edu [chem.washington.edu]

- 8. 1-Propanol(71-23-8) 1H NMR spectrum [chemicalbook.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. westmont.edu [westmont.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

mass spectrometry fragmentation pattern of 3-(3-Fluorophenyl)propan-1-OL

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-(3-Fluorophenyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for this compound (CAS No. 52199-43-4). While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily found, this document outlines a theoretical fragmentation map derived from the established principles of mass spectrometry for aromatic alcohols, phenylpropanoids, and halogenated compounds.[1][2][3] This guide is intended for researchers, analytical chemists, and drug development professionals who require a foundational understanding of the molecule's behavior under EI-MS conditions for identification, structural elucidation, and purity assessment. We will explore the primary fragmentation pathways, the influence of the fluorine substituent, and provide a detailed experimental protocol for empirical verification.

Introduction: The Molecule and the Method

This compound is an aromatic alcohol with a molecular weight of 154.18 g/mol and a chemical formula of C₉H₁₁FO. Its structure consists of a propanol chain attached to a benzene ring substituted with a fluorine atom at the meta position. Understanding its fragmentation behavior is critical for its unambiguous identification in complex matrices, such as during metabolite identification or process chemistry monitoring.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule.[4] This energy is sufficient to remove an electron, forming an energetically unstable molecular ion (M•+) that subsequently undergoes a series of predictable bond cleavages and rearrangements to form more stable fragment ions.[4][5] The resulting mass spectrum is a unique fingerprint of the molecule's structure. For aromatic compounds, the molecular ion peak is often prominent due to the stability of the aromatic ring system.[2][3]

Primary Fragmentation Pathways

Upon ionization, the this compound molecular ion ([C₉H₁₁FO]•+, m/z 154) is expected to follow several competing fragmentation pathways. The initial ionization event likely involves the removal of a non-bonding electron from the oxygen atom or a π-electron from the aromatic ring.[1] The primary and subsequent fragmentation routes are detailed below.

Caption: Predicted major fragmentation pathways for this compound.

Dehydration (Loss of Water)

A hallmark fragmentation for alcohols is the elimination of a neutral water molecule (18 Da).[2][6] This rearrangement is energetically favorable as it results in the formation of a stable, neutral molecule.[5] This pathway leads to the formation of a radical cation at m/z 136 .

-

[C₉H₁₁FO]•+ → [C₉H₉F]•+ + H₂O

Alpha-Cleavage

Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen-bearing carbon.[7] For primary alcohols, this is a highly characteristic fragmentation that results in a resonance-stabilized oxonium ion.[2][7] This pathway is expected to produce a prominent peak at m/z 31 , corresponding to the [CH₂OH]⁺ ion, and is a strong indicator of a primary alcohol structure.

-

[C₉H₁₁FO]•+ → [CH₂OH]⁺ + •C₈H₁₀F

Benzylic Cleavage and Tropylium Ion Formation

Cleavage of the Cβ-Cγ bond is energetically favorable as it leads to the formation of a stable benzylic-type cation. For alkyl-substituted benzenes, this cation often rearranges to the highly stable, aromatic tropylium ion.[3] In this case, cleavage would produce a fluorobenzyl cation, which would likely rearrange to the fluorotropylium ion at m/z 109 . This is anticipated to be a major, and often the base, peak in the spectrum.

-

[C₉H₁₁FO]•+ → [C₇H₆F]⁺ + •CH₂CH₂OH

This fluorotropylium ion can undergo further fragmentation, most notably through the loss of a neutral hydrogen fluoride (HF) molecule, to yield an ion at m/z 89 .

McLafferty-type Rearrangement

A rearrangement involving a six-membered ring transition state can occur, where the hydrogen from the hydroxyl group is transferred to the aromatic ring, followed by cleavage of the Cβ-Cγ bond. This process results in the elimination of a neutral propene molecule (42 Da) and the formation of the 3-fluorophenol radical cation at m/z 112 .

Summary of Predicted Fragmentation Data

The quantitative data for the proposed major fragments are summarized in the table below. The relative abundance is a prediction based on the expected stability of the ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 154 | [C₉H₁₁FO]•+ | - | Molecular Ion [M]•+ | Moderate |

| 136 | [C₉H₉F]•+ | H₂O | Dehydration of the alcohol | Moderate to High |

| 134 | [C₉H₁₀O]•+ | HF | Loss of Hydrogen Fluoride | Low to Moderate |

| 112 | [C₆H₅FO]•+ | C₃H₆ | McLafferty-type Rearrangement | Low to Moderate |

| 109 | [C₇H₆F]⁺ | •CH₂CH₂OH | Benzylic Cleavage (Fluorotropylium ion) | High (Potential Base Peak) |

| 95 | [C₆H₄F]⁺ | •C₃H₇O | Cleavage of propanol side chain | Moderate |

| 89 | [C₇H₅]⁺ | HF (from m/z 109) | Loss of HF from fluorotropylium ion | Low |

| 31 | [CH₂OH]⁺ | •C₈H₁₀F | Alpha-Cleavage | Moderate to High |

The Role of the Fluorine Substituent

The presence of the fluorine atom has several distinct effects on the mass spectrum:

-

Monoisotopic Nature: Fluorine is monoisotopic (¹⁹F), meaning it does not contribute to isotopic clusters in the mass spectrum, simplifying interpretation compared to chlorine or bromine-containing compounds.[8][9]

-

Characteristic Neutral Losses: The loss of a fluorine radical (M-19) or a neutral hydrogen fluoride molecule (M-20, leading to m/z 134) are fragmentation pathways characteristic of fluorinated compounds.[3] The loss of HF is often observed due to the high stability of the eliminated molecule.

-

Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This influences the electron distribution within the aromatic ring and the attached side chain, affecting the relative rates of competing fragmentation pathways and the stability of the resulting carbocations.

Experimental Protocol for Verification

To experimentally verify the proposed fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended. The following protocol provides a validated starting point.

Caption: Standard workflow for GC-MS analysis of the target compound.

Methodology Details:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Injection: Inject a 1 µL aliquot of the sample into the GC system.

-

Inlet: Use a split/splitless inlet operated at 250°C in splitless mode for 1 minute.

-

Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

-

Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS):

-

Ion Source: Electron Ionization (EI) source maintained at 230°C.

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole mass filter.

-

Scan Range: Scan from m/z 30 to 250.

-

Transfer Line Temperature: 280°C.

-

Conclusion

The theoretical fragmentation pattern of this compound under electron ionization is dominated by pathways common to aromatic alcohols. Key predicted fragments include the molecular ion at m/z 154, the dehydrated ion at m/z 136, the characteristic primary alcohol fragment at m/z 31, and a likely base peak at m/z 109 corresponding to the stable fluorotropylium ion. This in-depth guide provides a robust framework for the identification and structural confirmation of this compound and serves as a foundational reference for interpreting its experimental mass spectrum.

References

- All About Chemistry. (2019, February 12). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern)

- University of Calgary. (n.d.). Alcohol: Mass Spectra Fragmentation Patterns. Retrieved from University of Calgary Chemistry website. [Link]

- Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314–1319. [Link]

- Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from Whitman College Chemistry website. [Link]

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- Nagwa. (2019, September 1). Question Video: Mass Spectrum of Fluorine (F₂). Nagwa Classes. [Link]

- ResearchGate. (2016, May 26). Could any one suggest the effect of fluorine in mass spectrometry? [Forum post].

- Kubica, P., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry. [Link]

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Sturdy, A., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of the American Society for Mass Spectrometry, 19(6), 866-875. [Link]

- Voinov, V. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Stenson, A. C., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of the American Society for Mass Spectrometry, 19(6), 866-875. [Link]

- National Institute of Standards and Technology (NIST). (n.d.). 3-Phenylpropanol. In NIST Chemistry WebBook.

- Dibeler, V. H., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-353. [Link]

- Liu, J., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20059-20069. [Link]

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- SpectraBase. (n.d.). 3-Phenyl-1-propanol.

- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8097-8109. [Link]

- Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.

Sources

- 1. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]

- 2. GCMS Section 6.10 [people.whitman.edu]

- 3. whitman.edu [whitman.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. nagwa.com [nagwa.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 3-(3-Fluorophenyl)propan-1-ol: Starting Materials and Synthetic Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)propan-1-ol is a key building block in medicinal chemistry and materials science. The presence of the fluorine atom at the meta position of the phenyl ring can significantly alter the pharmacokinetic and physicochemical properties of larger molecules, such as metabolic stability and binding affinity. Consequently, robust and efficient synthetic access to this alcohol is of paramount importance. This guide provides an in-depth analysis of the principal synthetic routes, focusing on the selection of starting materials, the rationale behind reaction conditions, and detailed experimental protocols. We will explore classic and modern methodologies, including the reduction of carboxylic acid derivatives, Grignard reactions, and palladium-catalyzed cross-coupling strategies.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic approach to this compound reveals several logical bond disconnections, leading to readily available starting materials. The primary strategies involve either forming the C-C bond between the aromatic ring and the propyl chain or functional group interconversion at the terminus of an existing C9 framework.

Caption: Retrosynthetic analysis of this compound.

Synthesis via Reduction of 3-(3-Fluorophenyl)propanoic Acid

This is arguably the most direct and common route, starting from the commercially available 3-(3-fluorophenyl)propanoic acid. The choice of reducing agent is critical and dictates the reaction's selectivity, safety, and scalability.

Expertise & Experience: Selecting the Optimal Reducing Agent

Two primary classes of reagents are employed for this transformation: complex metal hydrides like lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes.

-

Lithium Aluminum Hydride (LiAlH₄): LAH is an extremely powerful and non-selective reducing agent capable of reducing most polar multiple bonds, including carboxylic acids and esters, to primary alcohols.[1][2] Its high reactivity necessitates stringent anhydrous conditions, as it reacts violently with water and other protic solvents.[3] The initial step of the reaction is a rapid acid-base reaction between the acidic proton of the carboxylic acid and the basic hydride, which liberates hydrogen gas.[2] Subsequently, the carboxylate is reduced to the primary alcohol.[4] Due to its high reactivity, LAH is often favored for its speed and effectiveness but requires careful handling.

-

Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (BH₃-THF) or dimethyl sulfide (BH₃-SMe₂), offers a highly chemoselective alternative for carboxylic acid reduction.[5][6] Unlike LAH, borane is a Lewis acid and does not readily reduce esters, amides, or other carbonyls under conditions that reduce carboxylic acids.[7] This selectivity stems from the initial formation of an acyloxyborane intermediate, which is more reactive towards further hydride delivery than other functional groups.[8][9] This makes borane the reagent of choice when other reducible functional groups are present in the molecule. BH₃-SMe₂ is more stable and available in higher concentrations than BH₃-THF, though its unpleasant odor is a drawback.[5]

Experimental Protocols

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel is charged with a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

-

Addition: A solution of 3-(3-fluorophenyl)propanoic acid (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to manage the initial exothermic reaction and hydrogen evolution.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up (Quenching): The mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser workup). This procedure is critical for forming a granular precipitate of aluminum salts that is easily filtered.

-

Isolation: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with ether or THF. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified by distillation or column chromatography.

Protocol 2: Reduction with Borane-Tetrahydrofuran (BH₃-THF)

-

Setup: A flame-dried round-bottom flask is charged with 3-(3-fluorophenyl)propanoic acid (1.0 equivalent) and dissolved in anhydrous THF under an inert atmosphere.

-

Addition: The flask is cooled to 0 °C, and a 1 M solution of BH₃-THF (2.0-3.0 equivalents) is added slowly via syringe or dropping funnel.

-

Reaction: The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Reaction progress should be monitored by TLC or GC-MS.

-

Work-up (Quenching): The reaction is cooled to 0 °C and quenched by the slow addition of methanol until gas evolution ceases. This destroys the excess borane and hydrolyzes the borate-ester intermediate.

-

Isolation: The solvent is removed in vacuo. The residue is then treated with 1 M HCl and extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, brine, dried over anhydrous Na₂SO₄, and concentrated to give the product.

Data Summary

| Parameter | LiAlH₄ Reduction | Borane (BH₃-THF) Reduction |

| Starting Material | 3-(3-Fluorophenyl)propanoic Acid | 3-(3-Fluorophenyl)propanoic Acid |

| Selectivity | Low (reduces most carbonyls)[2] | High (selective for carboxylic acids)[6][7] |

| Reaction Time | 2-4 hours at reflux | 2-6 hours at room temperature |

| Key Reagents | LiAlH₄, Anhydrous Ether/THF | BH₃-THF complex, Anhydrous THF |

| Safety Concerns | Highly pyrophoric, reacts violently with water[3] | Flammable, generates H₂ on quenching |

| Typical Yield | >90% | >90% |

Synthesis via Grignard Reaction

This classical C-C bond-forming reaction provides a robust method to construct the carbon skeleton by reacting a phenyl Grignard reagent with a suitable three-carbon electrophile. The most common approach uses ethylene oxide.

Starting Materials and Reagent Preparation

The key nucleophile is 3-fluorophenylmagnesium bromide.[10] This can be prepared in situ from 1-bromo-3-fluorobenzene and magnesium turnings in an anhydrous ether solvent.[11] However, for convenience and reliability, commercially prepared solutions of 3-fluorophenylmagnesium bromide in THF or 2-MeTHF are often preferred.[12][13][14] The electrophile, ethylene oxide, is a gas at room temperature and is typically bubbled into the reaction mixture at low temperatures.[15][16]

Caption: Workflow for the Grignard synthesis of the target alcohol.

Experimental Protocol

-

Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a gas inlet tube is charged with a solution of 3-fluorophenylmagnesium bromide (1.0-1.2 equivalents) in anhydrous THF.

-

Addition of Electrophile: The Grignard solution is cooled to -10 °C to 0 °C. Ethylene oxide gas is then bubbled through the stirred solution at a rate that maintains the internal temperature below 5-10 °C. Alternatively, a pre-condensed solution of ethylene oxide in cold THF can be added dropwise.

-

Reaction: After the addition of ethylene oxide (1.0 equivalent) is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Isolation: The resulting mixture is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The final product is purified by vacuum distillation or silica gel chromatography.

Alternative Pathway: Mizoroki-Heck Reaction & Hydrogenation

For a more modern approach, a two-step sequence involving a palladium-catalyzed Mizoroki-Heck reaction followed by catalytic hydrogenation can be employed. This route builds the C-C bond between an aryl halide and an alkene.[17][18]

Step 1: Mizoroki-Heck Reaction

This reaction couples 1-bromo-3-fluorobenzene with allyl alcohol to form 3-(3-fluorophenyl)prop-2-en-1-ol.[19] The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a Pd(II) precursor like Pd(OAc)₂.[17]

Protocol:

-

A flask is charged with 1-bromo-3-fluorobenzene (1.0 eq.), allyl alcohol (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5 eq.) in a suitable solvent like DMF or acetonitrile.

-

The mixture is degassed and heated under an inert atmosphere at 80-120 °C for 12-24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The crude allylic alcohol is then purified by column chromatography.

Step 2: Catalytic Hydrogenation